molecular formula C23H26O11 B1237901 Calceolarioside A CAS No. 84744-28-5

Calceolarioside A

Cat. No. B1237901
CAS RN: 84744-28-5
M. Wt: 478.4 g/mol
InChI Key: UHIGZYLCYRQESL-VJWFJHQPSA-N
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Description

Synthesis Analysis

The synthesis of Calceolarioside A and related compounds has been detailed in studies focusing on efficient and practical methods. A notable approach for synthesizing phenylpropanoid glycosides like Calceolarioside A involves chemoselective and regioselective steps that allow for high yield production without the need for protection/deprotection steps. This method provides a model for the synthesis of phenylpropanoid glycosides acylated at specific positions, highlighting the accessibility of these compounds for further study and application (Khong & Judeh, 2018).

Molecular Structure Analysis

Studies on Calceolarioside A primarily focus on its biological activities rather than detailed molecular structure analysis. However, the structure of phenylpropanoid glycosides, including Calceolarioside A, features a phenylethyl glycoside backbone, which is crucial for its biological activities. The regioselective synthesis techniques used for its production imply a precise molecular structure that allows for specific interactions with biological targets (Khong & Judeh, 2018).

Chemical Reactions and Properties

Calceolarioside A’s chemical properties, such as its reactivity in biological systems, have been studied. For instance, its antinociceptive and anti-inflammatory effects suggest interactions with specific biochemical pathways, indicating a complex chemical behavior conducive to modifying biological processes. However, detailed chemical reaction mechanisms are less commonly addressed in the available literature (Pieretti et al., 2022).

Physical Properties Analysis

The physical properties of Calceolarioside A, such as solubility, crystal structure, and spectroscopic characteristics, are essential for its characterization and application in various fields. While specific studies detailing these properties were not identified in the initial search, these aspects are crucial for understanding the compound's behavior in different environments and for the development of formulations for its use in research and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of Calceolarioside A, including its stability, reactivity, and interactions with other molecules, underpin its biological effects. Its ability to modulate biochemical pathways through interactions with receptors or enzymes highlights the importance of its chemical structure and properties in medicinal chemistry and pharmacology research. The studies detailing the synthesis of Calceolarioside A and related compounds provide insight into the chemical characteristics that make these interactions possible (Khong & Judeh, 2018).

Scientific Research Applications

Anti-Inflammatory and Antinociceptive Properties

Calceolarioside A, a phenylpropanoid glycoside from Calceolaria species, has demonstrated notable anti-inflammatory and antinociceptive effects. In various tests, including the formalin test and carrageenan-induced thermal hyperalgesia, calceolarioside A significantly reduced pain and inflammation. Its impact on pro-inflammatory cytokines like IL-6, TNFα, and IL-1β suggests a potential for treating inflammatory conditions (Pieretti et al., 2022).

Pharmacokinetic Profile in Mice

Research into the pharmacokinetics of Calceolarioside A in mice using HPLC has revealed its potential for anti-food allergy applications. The study provides insights into its absorption and metabolism, crucial for further therapeutic development (Xue et al., 2018).

Immunosuppressive Effects

Calceolarioside A has shown immunosuppressive effects, particularly in reducing Immunoglobulin E (IgE) and interleukin-2 (IL-2) secretion. This discovery from extracts of Fraxinus Mandshurica Rupr. highlights its potential as an immunosuppressant, especially for conditions involving overactive immune responses (Chen et al., 2017).

Cardioprotective Effects

Calceolarioside A exhibits protective effects against adriamycin-induced cardiomyocyte toxicity. It inhibits cell death and caspase-3 activation, suggesting a role in mitigating cardiotoxicity in patients exposed to adriamycin (Kim et al., 2006).

Antileishmanial Activity

In vivo studies demonstrate the efficacy of calceolarioside A against visceral leishmaniasis. Its ability to significantly reduce hepatic and splenic parasite burden in animal models underscores its potential as an antileishmanial agent (Poddar et al., 2008).

Potential in COVID-19 Treatment

Calceolarioside B, related to Calceolarioside A, has been identified as a potential inhibitor against human coronaviruses. The compound shows promise in treating COVID-19 due to its favorable binding and stability with the virus's surface glycoprotein (Ali et al., 2023).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, Calceolarioside A is not classified as a hazardous substance or mixture. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIGZYLCYRQESL-VJWFJHQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316527
Record name Calceolarioside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calceolarioside A

CAS RN

84744-28-5
Record name Calceolarioside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84744-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calceolarioside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calceolarioside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
S Pieretti, A Saviano, A Mollica, A Stefanucci, AM Aloisi… - Molecules, 2022 - mdpi.com
… Following the observed antinociceptive effects of calceolarioside A in inflammatory pain models, we aimed to understand if calceolarioside A is able to counteract the formation of edema…
Number of citations: 10 www.mdpi.com
M Nicoletti, C Galeffi, G Multari, JA Garbarino… - Planta …, 1988 - thieme-connect.com
… hypericina of four new phenyipropanoid glucosides, named calceolarioside A—D [(4) and part 2], besides the known halleridone (5) and verbascoside (acteoside) (1) (6). This paper …
Number of citations: 24 www.thieme-connect.com
A Poddar, A Banerjee, S Ghanta… - Planta …, 2008 - thieme-connect.com
Bioactivity-guided fractionation has led to the successful isolation of calceolarioside A (1) from the methanolic extract of night jasmine leaves. The in vitro antileishmanial activity of …
Number of citations: 18 www.thieme-connect.com
MA Loza-Mejía, JR Salazar, JF Sánchez-Tejeda - Biomolecules, 2018 - mdpi.com
An increasing occurrence of resistance in insect pests and high mammal toxicity exhibited by common pesticides increase the need for new alternative molecules. Among these …
Number of citations: 39 www.mdpi.com
M Nicoletti, C Galeffi, I Messana, GB Marini-Bettolo… - Phytochemistry, 1988 - Elsevier
… of two new phenylpropanoid glucosides, calceolarioside A (1) and calceolarioside B(2), … -125 , C28H34015, were very similar to those of calceolarioside A and B [1]. Also IH NMR and …
Number of citations: 42 www.sciencedirect.com
BN Zhou, BD Bahler, GA Hofmann… - Journal of natural …, 1998 - ACS Publications
… Compounds 2−9 were assigned as calceolarioside A, 13 calceolarioside B, 13 forsythiaside, 14 … Calceolarioside A and plantarenaloside were also identified by direct comparison with …
Number of citations: 79 pubs.acs.org
A Capasso, A Di Giannuario, S Pieretti… - Planta …, 1993 - thieme-connect.com
… findings (7—10), calceolarioside A shows aggregating rather than antiaggregating properties. In the present investigation, we have found evidence that calceolarioside A induces a dose…
Number of citations: 7 www.thieme-connect.com
CL Céspedes, JR Salazar, A Ariza-Castolo… - Environmental …, 2014 - Elsevier
The effects of persistent organic pollutants (POPs) on humans and biodiversity are multiple and varied. Nowadays environmentally-friendly pesticides are strongly preferred to POPs. It …
Number of citations: 89 www.sciencedirect.com
Y Chen, K Qu, Y Wang, Q Zhang, Y Xie… - Chemistry & …, 2023 - Wiley Online Library
… that the survival rate of the cells with Calceolarioside A (20 - 40 μg/mL) was … Calceolarioside A on the Aβ25-35-induced damage in SH-SY5Y cells. This work identified Calceolarioside A …
Number of citations: 3 onlinelibrary.wiley.com
Y Chen, G Xue, F Liu, X Gong - Bioengineered, 2017 - Taylor & Francis
… When we test the cytotoxic activities of Calceolarioside A … Calceolarioside A could be a potential target. In the future, in vivo studies are needed to show the effects of Calceolarioside A …
Number of citations: 18 www.tandfonline.com

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